molecular formula C24H22N2O4 B2859861 2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921890-11-1

2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2859861
CAS No.: 921890-11-1
M. Wt: 402.45
InChI Key: GESWZROQAINRKL-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with a 10-ethyl group and an 11-oxo moiety. The 2-ethoxybenzamide substituent is attached to the oxazepine ring at position 2.

Properties

IUPAC Name

2-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-3-26-19-10-6-8-12-22(19)30-21-14-13-16(15-18(21)24(26)28)25-23(27)17-9-5-7-11-20(17)29-4-2/h5-15H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESWZROQAINRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and receptor binding.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations: Oxazepine vs. Thiazepine

The dibenzooxazepine core distinguishes this compound from sulfur-containing analogs like dibenzo[b,f][1,4]thiazepines. For example, 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide () replaces the oxazepine oxygen with sulfur. Thiazepine derivatives are frequently explored as dopamine D2 receptor antagonists, suggesting that the oxazepine core in the target compound may confer distinct pharmacological selectivity .

Substituent Variations on the Amide/Sulfonamide Group

The 2-ethoxybenzamide group in the target compound contrasts with other substituents in related molecules:

  • BT2 (): Features an ethyl carbamate group (carbamic acid ethyl ester) instead of benzamide. This substituent may enhance metabolic stability due to the carbamate’s resistance to enzymatic hydrolysis.
  • F732-0059 (): A bromobenzenesulfonamide derivative. Sulfonamide groups often improve solubility and bioavailability but may introduce steric hindrance.

Aryl Acetamide Derivatives ()

A series of N-(10-ethyl-11-oxo-dibenzooxazepin-7-yl)-2-aryl acetamides (e.g., 8a–8g ) demonstrate the impact of aryl group modifications:

Compound Substituent Yield (%) Notable Properties
8c 4-Fluorophenyl 83 High yield, electron-withdrawing
8e 4-Chlorophenyl 57 Moderate lipophilicity
8g 3-Thienyl Heterocyclic bioisostere

The target compound’s 2-ethoxy group is electron-donating, which may reduce electrophilicity compared to halogenated analogs like 8c or 8e. This could influence both synthetic accessibility (lower yields due to steric effects) and biological activity (e.g., receptor binding or metabolic clearance) .

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